

Unveiling the Physicochemical Landscape of Pranlukast Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Pranlukast Hydrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its solid-state properties. The commercially available form, Pranlukast Hemihydrate, exists as a crystalline solid, and its physicochemical characteristics are paramount to its formulation, stability, and bioavailability.[3][4] This technical guide provides an in-depth exploration of the physicochemical properties of **Pranlukast Hydrate** crystals, offering a comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties

Polymorphism and Crystal Structure

Pranlukast is known to exist in multiple crystalline forms, including a hemihydrate (HH) and at least three anhydrate (AH) forms (AH-I, AH-II, and AH-III).[3][4] The hemihydrate is the form utilized in pharmaceutical products.[3][4] The crystal structures of the hemihydrate and anhydrate form I (AH-I) have been determined by single-crystal X-ray analysis.[3][4] Both the hemihydrate and AH-I exhibit similar crystal packing patterns and molecular structures.[3][4]

The different polymorphic forms can be interconverted under specific conditions. The hemihydrate form transforms to the anhydrate forms (AH-I, AH-II, and AH-III) upon heating from

25°C to 210°C.[3][4] Conversely, at 25°C, anhydrate form I (AH-I) converts to the hemihydrate form at a relative humidity above 5%.[3][4]

Thermal Behavior

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the different forms of Pranlukast.

Table 1: Thermal Analysis Data for **Pranlukast Hydrate** and its Anhydrates

Form	Technique	Key Observations	Reference
Hemihydrate (HH)	TG-DTA	Dehydration followed by decomposition.	[3][4]
Anhydrate I (AH-I)	DSC	Endothermic peak corresponding to melting.	[3][4]
Anhydrate II (AH-II)	DSC	Endothermic peak corresponding to melting.	[3][4]
Anhydrate III (AH-III)	DSC	Endothermic peak corresponding to melting.	[3][4]

Note: Specific temperature ranges and peak values can be found in the cited literature.

Solubility

Pranlukast Hemihydrate is characterized by its poor water solubility, a factor that can influence its dissolution rate and bioavailability.[5] Its solubility has been determined in water and various organic solvents at different temperatures.

Table 2: Solubility of Pranlukast Hemihydrate

Solvent	Temperature (°C)	Solubility (µg/mL)	Mole Fraction Solubility (x 10 ⁻⁵)	Reference
Water	25	~0.36	-	[5]
Water with 1% HPMC	25	87.58	-	[5]
Water with 5% Sucrose Laurate	25	682.03	-	[5]
Methanol	25	-	3.96	[6]
Ethanol	25	-	6.18	[6]
1-Propanol	25	-	9.63	[6]
2-Propanol	25	-	5.71	[6]
1-Butanol	25	-	26.39	[6]

Note: The solubility in organic solvents was determined over a range of temperatures from 298.15 to 323.15 K. The values presented here are at 298.15 K (25°C). For detailed temperature-dependent solubility data, please refer to the cited source.

The dissolution of Pramlukast Hemihydrate is an endothermic and spontaneous process in the studied organic solvents.[6]

Stability

Stability testing of **Pramlukast Hydrate** has been conducted according to the International Council for Harmonisation (ICH) guidelines.[1][7] These studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Pramlukast Hydrate is found to be labile under alkaline and photolytic (liquid state) conditions. [1] It is stable under acidic, peroxide, photolytic (solid state), and thermal conditions.[1]

Table 3: Stability of **Pramlukast Hydrate** under Stress Conditions

Condition	Degradation	Degradation Products Identified	Reference
Alkaline	62.48%	DP6, DP9	[1]
Photolytic (liquid state)	7.67%	DP1, DP3, DP4, DP5, DP7, DP10	[1]
Acidic	Stable	-	[1]
Peroxide	Stable	-	[1]
Photolytic (solid state)	Stable	-	[1]
Thermal	Stable	-	[1]

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a fundamental technique for the characterization of the crystalline forms of **Pranlukast Hydrate**.

Methodology:

- Instrument: X-ray diffractometer.
- Radiation Source: Cu K α radiation is commonly used.
- Sample Preparation: The sample is finely powdered and placed in a sample holder. To minimize preferred orientation, the powder can be mixed with a diluent like finely ground silica gel.
- Data Collection: The diffraction pattern is recorded over a specific 2θ range, for example, 5° to 40° .
- Analysis: The resulting diffractogram provides information on the crystal structure, with characteristic peaks corresponding to specific lattice spacings (d-values).

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties and stability of **Pranlukast Hydrate** crystals.

DSC Methodology:

- Instrument: Differential Scanning Calorimeter (e.g., TA Instruments model Q200).
- Sample Preparation: A small amount of the sample (typically 4-5 mg) is weighed into an aluminum pan.
- Heating Rate: A constant heating rate, such as 10°C/minute, is applied.
- Temperature Range: The analysis is performed over a defined temperature range, for instance, from 20°C to 250°C.
- Atmosphere: The experiment is typically conducted under a nitrogen atmosphere.
- Calibration: The instrument is calibrated using standards like indium.

TGA Methodology:

- Instrument: Thermogravimetric Analyzer (e.g., TA Instruments model Q500).
- Sample Preparation: A sample of 4-5 mg is placed in the TGA pan.
- Heating Rate: A linear heating rate of 10°C/minute is commonly used.
- Temperature Range: The analysis is carried out over a wide temperature range, for example, from 20°C to 1000°C.
- Atmosphere: A nitrogen atmosphere with a specific flow rate (e.g., 40 mL/minute) is maintained.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for the quantification of **Pranlukast Hydrate** and the analysis of its degradation products.

Methodology for Stability-Indicating Assay:

- Column: A C18 reversed-phase column is frequently used (e.g., Kromosil 100 C18, 150 mm x 4.6 mm, 5 μ m or Phenomenex Gemini C18, 250 x 4.6 mm, 5 μ m).^{[7][8]}
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% glacial acetic acid or ammonium acetate buffer) is employed.^{[7][9]} The specific ratio can be optimized, for example, Acetonitrile: 0.1% Glacial acetic acid (85:15 v/v).^[7]
- Flow Rate: A typical flow rate is between 0.5 mL/min and 1.2 mL/min.^{[7][9]}
- Detection: UV detection at a wavelength of 262 nm or 230 nm is common.^{[7][9]}
- Temperature: The column temperature is maintained at a constant value, such as 30°C or 40°C.^{[7][9]}

Fourier Transform Infrared (FTIR) Spectroscopy

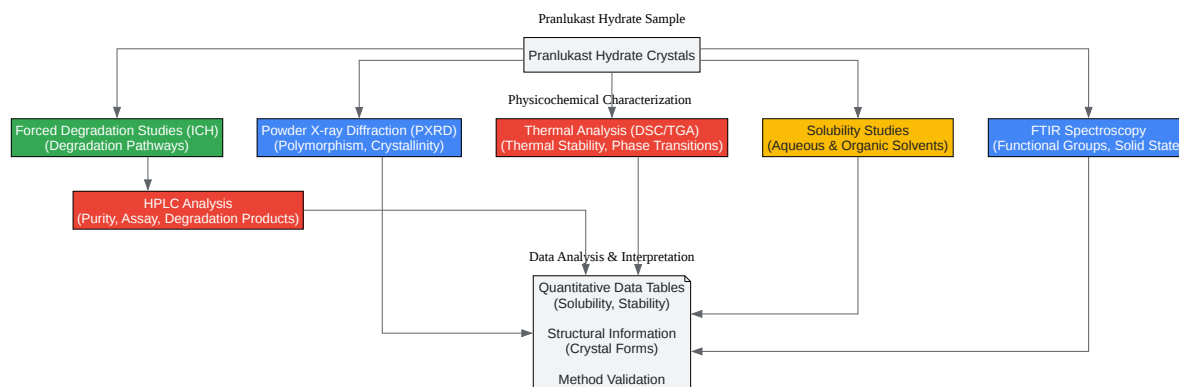
FTIR spectroscopy is used to identify the functional groups present in the Pranlukast molecule and to characterize its solid-state forms.

Methodology:

- Instrument: Fourier-transform infrared spectrophotometer.
- Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Collection: The spectrum is recorded over a specific wavenumber range, typically 4000 to 400 cm^{-1} .
- Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

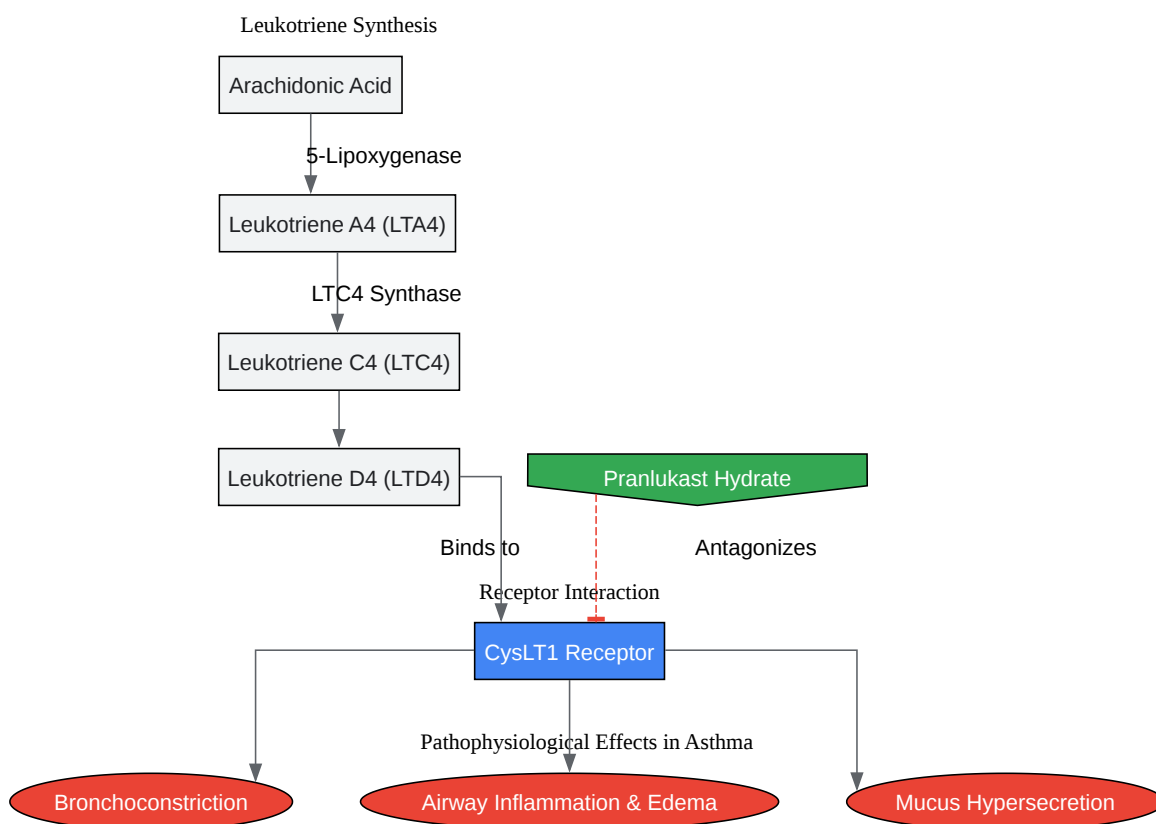
Experimental Workflow for Physicochemical Characterization



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Caption: Workflow for the physicochemical characterization of **Pranlukast Hydrate** crystals.

Signaling Pathway of Pranlukast as a Leukotriene Receptor Antagonist



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Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.

Conclusion

A thorough understanding of the physicochemical properties of **Pranlukast Hydrate** is critical for the development of robust and effective pharmaceutical formulations. This guide has summarized key data on its polymorphism, thermal behavior, solubility, and stability, and provided detailed experimental protocols for its characterization. The crystalline nature of **Pranlukast Hydrate** necessitates careful control and monitoring of its solid-state properties throughout the drug development process to ensure consistent product quality and therapeutic performance.

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